1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone
Description
This compound belongs to the pyrazoline class of heterocycles, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes:
- 4-Methoxyphenyl group: Enhances lipophilicity and electron-donating properties.
- Pyrrolidin-1-yl ethanone moiety: Introduces steric bulk and hydrogen-bonding capabilities.
Pyrazoline derivatives are pharmacologically significant, with reported activities including antitumor, antimicrobial, and antidepressant effects . The synthesis typically involves cyclization of α,β-unsaturated ketones with hydrazine derivatives under acidic or basic conditions .
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-16-8-6-15(7-9-16)18-13-17(19-5-4-12-26-19)21-23(18)20(24)14-22-10-2-3-11-22/h4-9,12,18H,2-3,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZVWVMNIKUTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Pharmacological Implications
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound likely improves membrane permeability compared to hydroxyl analogs (e.g., ), which may enhance bioavailability.
- Pyrrolidinyl vs. Piperidinyl : Pyrrolidine’s smaller ring size reduces steric hindrance compared to piperidine (), possibly improving target engagement.
Physicochemical and Crystallographic Properties
- Crystal Packing : The hexyloxy derivative () exhibits weak C-H···π interactions, while the target compound’s pyrrolidinyl group may favor hydrogen bonding or van der Waals interactions.
- Planarity : Benzothiazole-containing compounds () adopt near-planar conformations, whereas bulkier substituents (e.g., pyrrolidinyl) could introduce torsional strain.
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